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Compound of Interest

Compound Name: 2-Fluoro-6-methoxypyridine

Cat. No.: B045670 Get Quote

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials

science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Among the vast

array of substituted pyridines, 2-fluoro-6-methoxypyridine has emerged as a uniquely

versatile and powerful building block. Its strategic disubstitution pattern—an activating,

nucleofugal fluorine atom and a modulating, directing methoxy group—provides chemists with

a predictable and controllable platform for constructing complex molecular architectures.[3]

The fluorine atom at the 2-position, activated by the ring nitrogen, serves as an excellent

leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This reactivity is

finely tuned by the electron-donating methoxy group at the 6-position, which also influences the

regioselectivity of other transformations, such as directed metalation.[3] This guide elucidates

the core reactivity of 2-fluoro-6-methoxypyridine, providing field-proven insights, detailed

experimental protocols, and a mechanistic framework to empower researchers in leveraging its

full synthetic potential.
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Property Value Reference

CAS Number 116241-61-3 [6][7]

Molecular Formula C₆H₆FNO [3][7]

Molar Mass 127.12 g/mol [3][7]

Appearance Colorless to light yellow liquid [3]

Boiling Point 185 - 187 °C [3]

Density 1.146 g/cm³ [3]

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) -
The Primary Reaction Manifold
The most prominent role of 2-fluoro-6-methoxypyridine in synthesis is as an electrophile in

SNAr reactions.[8] The electron-withdrawing nature of the pyridine nitrogen atom depletes the

electron density of the ring, particularly at the α (2,6) and γ (4) positions, making them

susceptible to nucleophilic attack.[9] The fluorine atom at C-2 is an exceptional leaving group in

this context, significantly better than other halogens, due to the high electronegativity which

polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[4][10]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first

attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-

stabilized anionic intermediate known as the Meisenheimer complex.[11] In the subsequent

step, aromaticity is restored by the expulsion of the fluoride ion.

Reactants Meisenheimer Complex Product

2-Fluoro-6-methoxypyridine + Nu⁻ Anionic σ-complex
(Resonance Stabilized)

Addition
(Rate-determining step) 2-Substituted-6-methoxypyridine + F⁻

Elimination
(Fast)
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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly general, accommodating a wide range of oxygen, nitrogen, sulfur, and

carbon nucleophiles, making it a cornerstone for introducing diverse functionalities onto the

pyridine ring.

Field-Proven Protocol: Synthesis of 2-Anilino-6-
methoxypyridine
This protocol provides a reliable, step-by-step method for a typical SNAr reaction using an

amine nucleophile.

Objective: To replace the fluorine atom of 2-fluoro-6-methoxypyridine with an aniline moiety.

Materials:

2-Fluoro-6-methoxypyridine (1.0 eq)

Aniline (1.2 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-6-
methoxypyridine (1.0 eq) and anhydrous DMF.

Add aniline (1.2 eq) followed by powdered potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

The reaction is typically complete within 4-12 hours.

Upon completion, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-

anilino-6-methoxypyridine.

Causality Behind Choices:

Base (K₂CO₃): A non-nucleophilic base is required to neutralize the HF formed in situ, driving

the reaction to completion.

Solvent (DMF): A polar aprotic solvent is ideal as it can solvate the cation of the base while

not interfering with the nucleophile, accelerating the reaction rate.

Excess Nucleophile: Using a slight excess of aniline ensures the complete consumption of

the limiting starting material.

Pillar 2: Directed Metalation and Functionalization
While SNAr is its primary mode of reactivity, the substituents on 2-fluoro-6-methoxypyridine
also allow for directed ortho-metalation (DoM), a powerful C-H functionalization strategy.[12] In

this process, a strong base, typically an organolithium reagent, selectively removes a proton

from a position ortho to a directing metalating group (DMG). The pyridine nitrogen is a powerful

DMG, as is the methoxy group.

For 2-fluoro-6-methoxypyridine, the potential sites for deprotonation are C-3, C-4, and C-5.

The C-6 position is blocked by the methoxy group.
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The methoxy group directs to C-5.

The pyridine nitrogen directs to C-6 (blocked) and C-2 (blocked by fluorine).

The inductive effect of the fluorine atom at C-2 will increase the acidity of the proton at C-3.

Therefore, lithiation is most likely to occur at the C-3 or C-5 position, depending on the specific

base and reaction conditions used.[13][14] The resulting organolithium intermediate is a potent

nucleophile that can be trapped with a wide variety of electrophiles (E⁺) to install new functional

groups with high regioselectivity.

2-Fluoro-6-methoxypyridine

Deprotonation
(e.g., LDA, THF, -78 °C)

Pyridyllithium Intermediate

Forms Regioselectively

Quench with Electrophile (E⁺)
(e.g., DMF, TMSCl, I₂)

Functionalized Product
(e.g., Aldehyde, Silyl, Iodide)

Click to download full resolution via product page

Caption: Workflow for Directed ortho-Metalation (DoM).
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Experimental Protocol: Regioselective Lithiation and
Iodination at C-5
Objective: To introduce an iodine atom at the C-5 position via a DoM-quench sequence.

Materials:

2-Fluoro-6-methoxypyridine (1.0 eq)

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

Iodine (I₂) (1.2 eq)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium thiosulfate solution

Diethyl ether

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Set up a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a

dropping funnel.

Add anhydrous THF to the flask and cool the solvent to -78 °C in a dry ice/acetone bath.

Slowly add LDA solution (1.1 eq) to the cold THF.

Add a solution of 2-fluoro-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise to the

LDA solution, maintaining the internal temperature below -70 °C.

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated

intermediate.
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In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

Add the iodine solution dropwise to the pyridyllithium solution at -78 °C.

After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C,

then warm slowly to room temperature.

Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to

consume excess iodine.

Extract the mixture with diethyl ether (3x).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the crude product via column chromatography to afford 2-fluoro-5-iodo-6-

methoxypyridine.

Trustworthiness of the Protocol:

Low Temperature: The use of -78 °C is critical to ensure the kinetic deprotonation occurs

regioselectively and to prevent decomposition of the organolithium intermediate.

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and

protic sources. Rigorous exclusion of water is mandatory for success.

Pillar 3: Application in Cross-Coupling Reactions
While the C-F bond is not typically cleaved in standard palladium-catalyzed cross-coupling

reactions, 2-fluoro-6-methoxypyridine is an excellent precursor for generating substrates for

such transformations.[3] Following the DoM protocol described above, the pyridine ring can be

functionalized with groups amenable to cross-coupling, such as halides (Br, I) or boronic esters.

[15][16]

For example, the 2-fluoro-5-iodo-6-methoxypyridine synthesized in the previous protocol is a

prime candidate for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at

the C-5 position. This two-step sequence (DoM/iodination followed by cross-coupling)
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transforms a simple C-H bond into a new C-C or C-N bond, dramatically increasing molecular

complexity.

Coupling Reaction Reagent Partner
Catalyst System
(Typical)

Bond Formed

Suzuki
Aryl/vinyl boronic acid

or ester
Pd(PPh₃)₄, Na₂CO₃ C(sp²)-C(sp²)

Sonogashira Terminal alkyne
PdCl₂(PPh₃)₂, CuI,

Et₃N
C(sp²)-C(sp)

Buchwald-Hartwig Amine
Pd₂(dba)₃, Xantphos,

Cs₂CO₃
C(sp²)-N

This strategy provides a modular approach to building libraries of substituted 6-

methoxypyridines, a privileged scaffold in medicinal chemistry.[17][18] The fluorine at C-2 can

be retained as a metabolic blocking point or a modulator of pKa, or it can be displaced by a

nucleophile in a subsequent SNAr step, demonstrating the orthogonal reactivity inherent in this

molecule.

Conclusion: A Multifaceted Synthetic Tool
2-Fluoro-6-methoxypyridine is far more than a simple substituted heterocycle; it is a

sophisticated synthetic building block with multiple, orthogonally addressable reactive sites. Its

utility is centered on three core transformations:

Facile SNAr at the C-2 position for the introduction of a wide array of nucleophiles.

Regioselective DoM for C-H functionalization at other positions on the ring.

Versatile Precursor for cross-coupling reactions to build molecular complexity.

The interplay between the activating fluorine and the modulating methoxy group provides a

predictable platform for advanced organic synthesis. For researchers in drug discovery and

materials science, mastering the reactivity of this molecule opens a direct and efficient path to

novel and valuable chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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